molecular formula C10H9BrN2O B2437524 4-Bromo-1-(2-methoxyphenyl)pyrazole CAS No. 1260797-29-2

4-Bromo-1-(2-methoxyphenyl)pyrazole

Cat. No.: B2437524
CAS No.: 1260797-29-2
M. Wt: 253.099
InChI Key: LCURTKSIWPPPKP-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyphenyl)pyrazole is a heterocyclic compound with the molecular formula C10H9BrN2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methoxyphenyl)pyrazole typically involves the bromination of 1-(2-methoxyphenyl)pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-(2-methoxyphenyl)pyrazole has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 4-Bromo-1-(2-methoxyphenyl)pyrazole depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the pyrazole ring can interact with biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-(2-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCURTKSIWPPPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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